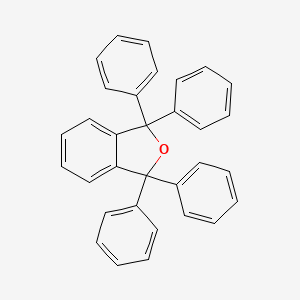
1,1,3,3-Tetraphenyl-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetraphenyl-2-benzofuran is a complex organic compound with the molecular formula C32H24O. This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraphenyl-2-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Friedel-Crafts alkylation followed by intramolecular cyclization. For instance, the reaction of 3-hydroxy-3H-benzofuran-2-one with phenyl derivatives can yield the desired compound .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs catalytic strategies to enhance yield and efficiency. Palladium-catalyzed coupling reactions and copper-mediated transformations are frequently used in large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetraphenyl-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include substituted benzofurans, quinones, and dihydro derivatives, which have significant applications in medicinal and synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetraphenyl-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and tyrosinase, leading to its biological effects. Additionally, it can interfere with cellular signaling pathways, contributing to its anticancer and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,4,4-Tetraphenyl-1,3-butadiene
- 1,2,3,4-Tetraphenylbenzene
- Benzothiophene derivatives
Uniqueness
1,1,3,3-Tetraphenyl-2-benzofuran is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
6624-06-2 |
|---|---|
Molekularformel |
C32H24O |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
1,1,3,3-tetraphenyl-2-benzofuran |
InChI |
InChI=1S/C32H24O/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(33-31,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChI-Schlüssel |
GFKWNKDRODJUHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


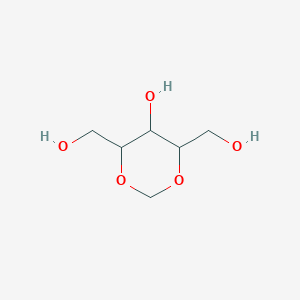
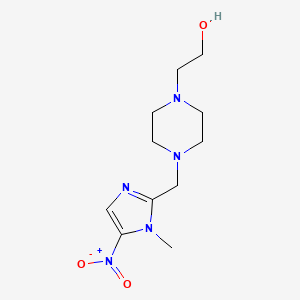
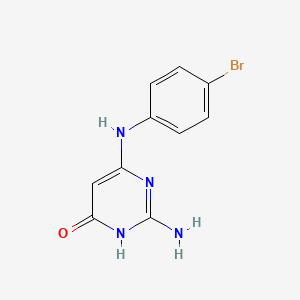
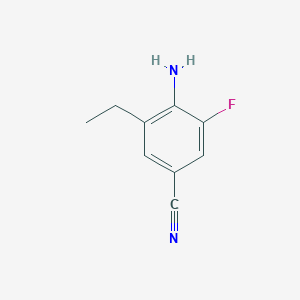
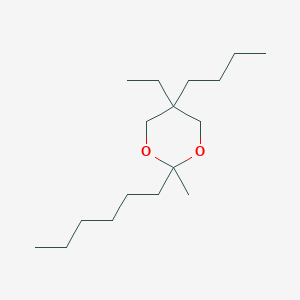
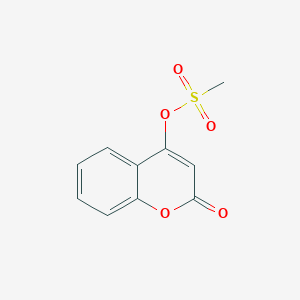
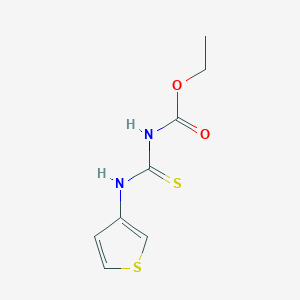
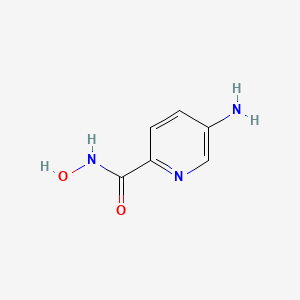
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
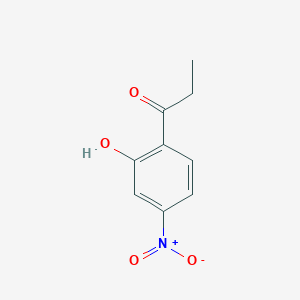
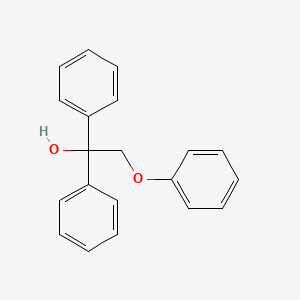
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
